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Compound of Interest

Compound Name: Cadmium phosphide

Cat. No.: B1143676 Get Quote

A comprehensive analysis of the electronic properties of cadmium-zinc phosphide solid

solutions, (CdₓZn₁₋ₓ)₃P₂, reveals a tunable semiconductor system with promising applications

in optoelectronics and thermoelectrics. This guide provides a detailed comparison of the

electronic characteristics across the compositional spectrum, supported by experimental data

and detailed methodologies.

The continuous solid solution formed between cadmium phosphide (Cd₃P₂) and zinc

phosphide (Zn₃P₂) allows for precise engineering of its electronic properties by varying the

cadmium to zinc ratio. This ability to tune the band gap and carrier transport characteristics

makes the (CdₓZn₁₋ₓ)₃P₂ system a versatile platform for scientific research and the

development of novel electronic devices.

Compositional Tuning of Electronic Properties
The electronic properties of (CdₓZn₁₋ₓ)₃P₂ solid solutions exhibit a systematic variation with the

mole fraction of cadmium (x). A key feature is the transition from a p-type semiconductor for

zinc-rich compositions to an n-type semiconductor for cadmium-rich compositions. This

transition typically occurs in the range of 40 to 50 mol% of Cd₃P₂.
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Compositio
n (x in
(CdₓZn₁₋ₓ)₃
P₂)

Band Gap
(eV) at 300K

Conductivit
y Type

Carrier
Concentrati
on (cm⁻³)

Mobility
(cm²/Vs)

Seebeck
Coefficient
(μV/K)

0 (Zn₃P₂) ~1.5 p-type
Data not

available

Data not

available

Data not

available

0.2
Data not

available
p-type

Data not

available

Data not

available

Data not

available

0.4
Data not

available
p-type

Data not

available

Data not

available

Data not

available

0.5 ~1.08 Near-intrinsic Very low
Data not

available

Data not

available

0.6 ~0.99 n-type
Data not

available

Data not

available

Data not

available

0.8
Data not

available
n-type

Data not

available

Data not

available

Data not

available

1 (Cd₃P₂) ~0.55 n-type
Data not

available

Data not

available

Data not

available

Note: The available quantitative data for carrier concentration, mobility, and Seebeck coefficient

across the full compositional range is limited in the reviewed literature. The band gap values for

compositions other than the endpoints are calculated using the provided formula.

The optical band gap (E₀) of (ZnₓCd₁₋ₓ)₃P₂ solid solutions at room temperature (300K) can be

approximated by the following formula[1]:

E₀(x, 300K) = 0.564 + 1.43x - 0.497x² (eV)

This equation highlights the non-linear relationship between the band gap and the composition,

a phenomenon commonly observed in semiconductor alloys. For compositions around x=0.5

and x=0.6, compensation effects lead to very low electrical conductivity.
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Experimental Protocols
The characterization of the electronic properties of (CdₓZn₁₋ₓ)₃P₂ solid solutions involves a

suite of standard semiconductor measurement techniques.

Sample Preparation
Single crystals or polycrystalline ingots of (CdₓZn₁₋ₓ)₃P₂ with varying compositions are typically

synthesized by direct fusion of high-purity elemental cadmium, zinc, and red phosphorus in

sealed, evacuated quartz ampoules. The ampoules are slowly heated to temperatures above

the melting points of the constituents and then slowly cooled to promote crystallization. Thin

films can be prepared by techniques such as thermal evaporation or pulsed laser deposition.

Optical Absorption Spectroscopy for Band Gap
Determination
The optical band gap is a fundamental electronic property and is determined from the

absorption spectrum of the material.

Instrumentation: A UV-Vis-NIR spectrophotometer is used to measure the transmittance and

reflectance of the sample over a wide range of wavelengths.

Procedure:

A thin, polished sample of the (CdₓZn₁₋ₓ)₃P₂ solid solution is placed in the

spectrophotometer's sample holder.

The transmittance (T) and reflectance (R) spectra are recorded.

The absorption coefficient (α) is calculated using the formula: α = (1/d) * ln[(1-R)² / T],

where 'd' is the sample thickness.

For a direct band gap semiconductor, a plot of (αhν)² versus photon energy (hν) is

constructed (Tauc plot).

The band gap energy (E₀) is determined by extrapolating the linear portion of the Tauc plot

to the energy axis (where (αhν)² = 0).
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Hall Effect Measurement for Carrier Concentration and
Mobility
The Hall effect measurement is a powerful technique to determine the type, concentration, and

mobility of charge carriers.

Instrumentation: A Hall effect measurement system typically consists of a high-impedance

voltmeter, a constant current source, a high-stability magnet, and a sample holder with

electrical contacts in a van der Pauw or Hall bar configuration.

Procedure:

A rectangular or van der Pauw-shaped sample is prepared with four ohmic contacts.

A constant current (I) is passed through two of the contacts.

A magnetic field (B) is applied perpendicular to the direction of the current flow.

The Hall voltage (Vₕ) is measured across the other two contacts.

The Hall coefficient (Rₕ) is calculated using the formula: Rₕ = (Vₕ * t) / (I * B), where 't' is

the sample thickness.

The sign of the Hall coefficient indicates the carrier type (positive for p-type, negative for n-

type).

The carrier concentration (n or p) is determined from Rₕ = 1 / (n * e) for n-type or Rₕ = 1 /

(p * e) for p-type, where 'e' is the elementary charge.

The electrical resistivity (ρ) is measured by passing a current through two adjacent

contacts and measuring the voltage across the other two.

The carrier mobility (μ) is then calculated using the relation: μ = |Rₕ| / ρ.

Seebeck Coefficient Measurement
The Seebeck coefficient provides information about the type of majority charge carriers and is a

key parameter for thermoelectric performance.
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Instrumentation: A Seebeck coefficient measurement system includes a sample holder with

two heaters and two thermocouples.

Procedure:

A rectangular bar-shaped sample is mounted between two electrically insulating blocks,

each equipped with a heater and a thermocouple.

A temperature gradient (ΔT) is established across the length of the sample by controlling

the power to the heaters.

The thermoelectric voltage (ΔV) generated across the sample is measured by the

thermocouple wires.

The Seebeck coefficient (S) is calculated as S = -ΔV / ΔT. The sign of the Seebeck

coefficient indicates the carrier type (positive for p-type, negative for n-type).

Logical Relationships and Experimental Workflow
The following diagrams illustrate the relationship between the composition and the key

electronic properties of (CdₓZn₁₋ₓ)₃P₂ solid solutions, as well as a typical experimental

workflow for their characterization.
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Caption: Relationship between composition and electronic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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